molecular formula C7H8ClNO B15337767 O-(2-Chloro-4-methylphenyl)hydroxylamine

O-(2-Chloro-4-methylphenyl)hydroxylamine

Katalognummer: B15337767
Molekulargewicht: 157.60 g/mol
InChI-Schlüssel: HGYFODUBTSOJAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(2-Chloro-4-methylphenyl)hydroxylamine: is an organic compound with the molecular formula C8H10ClNO It is a hydroxylamine derivative where the hydroxylamine group is substituted with a 2-chloro-4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Chloro-4-methylphenyl)hydroxylamine typically involves the reaction of 2-chloro-4-methylaniline with hydroxylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydroxylamine derivative.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: O-(2-Chloro-4-methylphenyl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

O-(2-Chloro-4-methylphenyl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of O-(2-Chloro-4-methylphenyl)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The chloro and methyl groups can influence the compound’s reactivity and binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

    O-(2-Chloro-4-methylphenyl)hydroxylamine: can be compared with other hydroxylamine derivatives such as O-(2-chlorophenyl)hydroxylamine and O-(4-methylphenyl)hydroxylamine.

    Uniqueness: The presence of both chloro and methyl groups in this compound makes it unique in terms of its reactivity and potential applications. The chloro group can participate in substitution reactions, while the methyl group can influence the compound’s steric and electronic properties.

Eigenschaften

Molekularformel

C7H8ClNO

Molekulargewicht

157.60 g/mol

IUPAC-Name

O-(2-chloro-4-methylphenyl)hydroxylamine

InChI

InChI=1S/C7H8ClNO/c1-5-2-3-7(10-9)6(8)4-5/h2-4H,9H2,1H3

InChI-Schlüssel

HGYFODUBTSOJAA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)ON)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.